molecular formula C10H11N5O2S B2977505 1-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1396855-56-3

1-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2977505
CAS No.: 1396855-56-3
M. Wt: 265.29
InChI Key: HRVFRERYEKWWER-UHFFFAOYSA-N
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Description

1-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of pyrano, thiazole, and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound .

Mechanism of Action

The mechanism of action of 1-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately exerting its biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of pyrano, thiazole, and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c1-15-4-7(13-14-15)9(16)12-10-11-6-2-3-17-5-8(6)18-10/h4H,2-3,5H2,1H3,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVFRERYEKWWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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